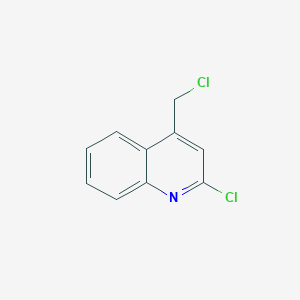

2-Chloro-4-(chloromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPYMUWBGDQIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Chloromethyl Quinoline

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the C-4 position of 2-Chloro-4-(chloromethyl)quinoline is highly susceptible to nucleophilic attack. This reactivity is the basis for a variety of derivatization strategies, allowing for the introduction of nitrogen, oxygen, and sulfur-containing functional groups, as well as the formation of quaternary ammonium (B1175870) salts.

Reactions with Nitrogen Nucleophiles (e.g., amines, hydrazines)

The reaction of this compound with various nitrogen nucleophiles, such as primary and secondary amines, as well as hydrazine (B178648) and its derivatives, provides a straightforward route to a range of N-substituted quinoline (B57606) compounds. These reactions typically proceed via a standard SN2 mechanism, where the nitrogen nucleophile displaces the chloride ion from the chloromethyl group.

For instance, the reaction with primary amines like 4-bromoaniline, 4-chloroaniline, and 4-nitroaniline (B120555) leads to the formation of the corresponding secondary amine derivatives. pharmascholars.com Similarly, treatment with hydrazine hydrate (B1144303) results in the formation of a hydrazinylmethylquinoline derivative. pharmascholars.com These reactions are often carried out in a suitable solvent, such as ethanol (B145695) or n-butanol, and may be heated to facilitate the reaction.

| Nucleophile | Reagent | Product | Reference |

| Primary Amine | 4-bromoaniline | N-((2-chloroquinolin-4-yl)methyl)-4-bromoaniline | pharmascholars.com |

| Primary Amine | 4-chloroaniline | N-((2-chloroquinolin-4-yl)methyl)-4-chloroaniline | pharmascholars.com |

| Primary Amine | 4-nitroaniline | N-((2-chloroquinolin-4-yl)methyl)-4-nitroaniline | pharmascholars.com |

| Hydrazine | Hydrazine hydrate | 2-chloro-4-(hydrazinylmethyl)quinoline | pharmascholars.com |

Reactions with Oxygen and Sulfur Nucleophiles (e.g., alcohols, thiols)

Analogous to the reactions with nitrogen nucleophiles, the chloromethyl group can also be displaced by oxygen and sulfur nucleophiles. While specific examples directly involving this compound are less commonly detailed in readily available literature, the general reactivity pattern of benzylic halides suggests that reactions with alcohols and thiols would yield the corresponding ether and thioether derivatives, respectively. researchgate.netresearchgate.net These reactions are typically performed in the presence of a base to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity.

The reaction with thiols, for example, would proceed by the attack of the thiolate anion on the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a new carbon-sulfur bond.

Formation of Quaternary Ammonium Salts

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. This transformation, known as the Menschutkin reaction, involves the alkylation of the tertiary amine by the chloromethyl group. scienceinfo.com The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom. scienceinfo.com

The synthesis of these salts is typically achieved by reacting the quinoline derivative with a tertiary amine, often in a suitable solvent. mdpi.comresearchgate.net The product precipitates from the reaction mixture and can be isolated by filtration. google.com These quaternary ammonium salts have applications in various fields due to their cationic nature and potential biological activity. mdpi.com

Transformations Involving the C-2 Chloro Substituent

The chloro substituent at the C-2 position of the quinoline ring is also a key site for chemical modification. While generally less reactive than the chloromethyl group towards nucleophilic substitution, it can undergo a variety of important transformations, including amination, amidation, and palladium-catalyzed cross-coupling reactions.

Amination and Amidation Reactions

The chloro group at the C-2 position can be displaced by amines and amides under specific conditions. Direct amination can be achieved by reacting this compound with amines, often at elevated temperatures. researchgate.net The reactivity of the C-2 chloro group towards nucleophilic aromatic substitution (SNAr) is influenced by the electronic properties of the quinoline ring and the nature of the nucleophile. mdpi.com In some cases, the reaction can be facilitated by the use of a catalyst or by performing the reaction under microwave irradiation. researchgate.net

Amidation can also occur, where an amide acts as the nucleophile. For instance, reactions with amide solvents like dimethylformamide (DMF) at reflux can lead to the introduction of an amino group at the C-2 position. researchgate.net

| Reaction | Reagent | Product | Reference |

| Amination | Various amines | 2-Amino-4-(chloromethyl)quinoline derivatives | researchgate.net |

| Amidation | Dimethylformamide (DMF) | 2-(Dimethylamino)-4-(chloromethyl)quinoline | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling, Suzuki coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify the quinoline scaffold at the C-2 position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling of this compound with various terminal alkynes allows for the introduction of alkynyl moieties at the C-2 position. researchgate.netorganic-chemistry.org These reactions are typically carried out in the presence of a base, such as an amine, and in a suitable solvent like THF or DMF. researchgate.netnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the chloroquinoline to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to yield the final product and regenerate the catalyst. whiterose.ac.uk

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile for creating C-C bonds. The C-2 chloro atom of this compound can be substituted with various aryl or heteroaryl groups using Suzuki coupling. nih.govresearchgate.netacs.org The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and can influence the reaction rate and yield. whiterose.ac.ukacs.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product | Reference |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-(chloromethyl)quinoline | researchgate.netorganic-chemistry.org |

| Suzuki Coupling | Arylboronic Acid | Pd catalyst, Base | 2-Aryl-4-(chloromethyl)quinoline | nih.govresearchgate.net |

Functional Group Interconversions on the Quinoline Ring

Transformations of the Chloromethyl Group to Other Functionalities

The chloromethyl group (-CH2Cl) at the 4-position of the quinoline ring is analogous to a benzylic halide. This structural feature renders the methylene (B1212753) carbon electrophilic and highly susceptible to nucleophilic substitution reactions. The reactivity is enhanced by the ability of the quinoline ring to stabilize the transition state of both SN1 and SN2 reaction pathways. This versatile reactivity allows for the facile introduction of a wide array of functional groups at this position, making this compound a valuable intermediate for creating diverse molecular architectures. ontosight.ai

The transformation of the chloromethyl group is typically achieved by reacting this compound with a suitable nucleophile. These reactions can lead to the formation of alcohols, ethers, amines, azides, nitriles, and other functional derivatives. The general utility of the chloromethyl group as a reactive handle for derivatization has been demonstrated in related heterocyclic systems, such as quinazolines. nih.gov

Below is a table summarizing potential nucleophilic substitution reactions for the derivatization of the chloromethyl group.

| Target Functionality | Nucleophile | Product | Typical Reaction Conditions |

| Hydroxyl (-CH2OH) | H₂O, OH⁻ | 2-Chloro-4-(hydroxymethyl)quinoline | Hydrolysis in aqueous solvent, often with a base catalyst. |

| Alkoxy (-CH2OR) | RO⁻, ROH | 2-Chloro-4-(alkoxymethyl)quinoline | Williamson ether synthesis conditions; alcohol with a base (e.g., NaH) or alkoxide salt in a polar aprotic solvent. |

| Amino (-CH2NH₂) | NH₃ | 2-Chloro-4-(aminomethyl)quinoline | Reaction with ammonia (B1221849) in a suitable solvent. |

| Substituted Amino (-CH2NHR, -CH2NR₂) | RNH₂, R₂NH | 2-Chloro-4-(alkylaminomethyl)quinoline | Reaction with primary or secondary amines. |

| Azido (-CH2N₃) | N₃⁻ | 4-(Azidomethyl)-2-chloroquinoline | Reaction with sodium azide (B81097) in a polar aprotic solvent like DMF or DMSO. |

| Cyano (-CH2CN) | CN⁻ | (2-Chloroquinolin-4-yl)acetonitrile | Reaction with sodium or potassium cyanide in a polar aprotic solvent. |

| Thioether (-CH2SR) | RS⁻ | 2-Chloro-4-(alkylthiomethyl)quinoline | Reaction with a thiol in the presence of a base. |

This table represents expected transformations based on the known reactivity of benzylic halides. Specific conditions may need optimization for the this compound substrate.

Selective Oxidation and Reduction of the Quinoline Core

Modification of the quinoline core itself, while preserving the substituents, requires selective reagents and conditions. The electron-deficient nature of the pyridine (B92270) ring within the quinoline system dictates its reactivity towards reduction, while the lone pair on the nitrogen atom is a primary site for oxidation.

The selective oxidation of the quinoline core in this compound, without affecting the chloro or chloromethyl groups, primarily targets the heterocyclic nitrogen atom.

N-Oxidation: The most common selective oxidation reaction for quinolines is the formation of a quinoline-N-oxide. This is typically achieved using peroxy acids, such as peroxytrifluoroacetic acid or meta-chloroperoxybenzoic acid (m-CPBA). This transformation increases the electron density of the quinoline ring, altering its reactivity for subsequent functionalization. The oxidation of N-alkylaminotetrachloropyridines to their corresponding nitro compounds with peroxytrifluoroacetic acid demonstrates the feasibility of oxidizing such electron-poor heterocyclic systems. rsc.org

It is important to note that under different oxidative conditions, the chloromethyl group could potentially be oxidized to a formyl (-CHO) or carboxyl (-COOH) group. Therefore, careful selection of the oxidant and reaction conditions is crucial to achieve selective oxidation of the quinoline nitrogen.

The reduction of the quinoline ring system can proceed via different pathways, depending on the catalyst and reaction conditions employed. The pyridine part of the quinoline ring is generally more susceptible to hydrogenation than the benzene (B151609) part.

Reduction to 1,2,3,4-Tetrahydroquinolines: The most common outcome of quinoline reduction is the saturation of the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. Various catalytic systems have been developed for this transformation, showing good tolerance for a range of functional groups, including halogens. nih.gov

Catalytic hydrogenation using cobalt-based catalysts, such as cobalt-graphene composites or in-situ generated particulate cobalt catalysts, has proven effective for the reduction of substituted quinolines to their tetrahydro derivatives. cuni.czresearchgate.net

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. A cobalt-amido cooperative catalyst with ammonia borane (B79455) (H₃N·BH₃) can reduce quinolines to 1,2-dihydroquinolines or, with an excess of the reducing agent, to 1,2,3,4-tetrahydroquinolines. nih.gov

Potential Side Reactions: During reduction, particularly under conditions like catalytic hydrogenation or with reducing metals like tin in hydrochloric acid (Sn/HCl), the chloro-substituent at the 2-position can undergo hydrogenolysis (dehalogenation). The reduction of 2-chloro-4-methylquinoline (B123181) with Sn/HCl, for example, yielded 4-methylquinoline (B147181) as a major product, indicating that the chlorine atom was replaced by hydrogen. e-periodica.ch

Selective Reduction of the Carbocyclic Ring: While less common, methods for the selective reduction of the benzene ring (carbocycle) of the quinoline system have been reported. A specific ruthenium-PhTRAP catalyst has shown unusual chemoselectivity, hydrogenating the carbocyclic ring of 8-substituted quinolines to give 5,6,7,8-tetrahydroquinolines. dicp.ac.cnrsc.org

The choice of reducing agent and catalyst is therefore critical in directing the outcome of the reaction, allowing for either the selective reduction of the pyridine ring or, in specific cases, the carbocyclic ring, while managing the potential for dehalogenation.

Applications of 2 Chloro 4 Chloromethyl Quinoline in Advanced Organic Synthesis

Versatile Building Block in Complex Molecule Synthesis

The distinct reactivity of the two chlorine atoms in 2-chloro-4-(chloromethyl)quinoline allows for its strategic use as a versatile building block in the synthesis of complex molecules. The chlorine atom on the chloromethyl group is particularly labile and susceptible to nucleophilic substitution, while the chlorine at the 2-position of the quinoline (B57606) ring is less reactive. This differential reactivity enables sequential and site-selective modifications, providing a pathway to elaborate molecular structures.

For instance, the chloromethyl group readily reacts with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups. This initial substitution can be followed by a second reaction at the 2-position, often under different reaction conditions, to construct more intricate molecules. This stepwise approach is fundamental to the assembly of complex natural product analogs and other challenging organic targets. The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the chloromethyl group, facilitating these substitution reactions.

Precursor for Biologically Relevant Heterocyclic Scaffolds

The quinoline nucleus is a well-established pharmacophore found in numerous biologically active compounds. ontosight.ainih.gov this compound serves as a valuable precursor for the synthesis of a wide array of biologically relevant heterocyclic scaffolds, owing to its capacity to undergo various cyclization and functionalization reactions.

Design and Synthesis of Novel Quinoline-Based Pharmacophores

The reactivity of this compound is harnessed in the design and synthesis of novel quinoline-based pharmacophores with potential therapeutic applications. researchgate.net By reacting it with different nucleophiles, a diverse range of substituents can be introduced at the 4-position, leading to the generation of new chemical entities with varied biological profiles. These derivatives have been explored for their potential as antimicrobial, antifungal, and anticancer agents. ontosight.ai The introduction of specific side chains can modulate the compound's interaction with biological targets, a key strategy in modern drug design. rsc.org

For example, the synthesis of 4-anilinoquinazoline (B1210976) analogs, which have shown promising anticancer activity, has utilized related 2-chloromethyl-4(3H)-quinazolinones as key intermediates. mdpi.comresearchgate.net This highlights the broader utility of the chloromethyl-substituted heterocyclic motif in medicinal chemistry. The ability to readily modify the quinoline core allows for the systematic exploration of structure-activity relationships (SAR), guiding the development of more potent and selective drug candidates.

Synthesis of Fused Polycyclic Quinoline Systems

The dual reactivity of this compound also makes it an excellent starting material for the synthesis of fused polycyclic quinoline systems. These complex heterocyclic structures are of significant interest due to their presence in various natural products and their potential as therapeutic agents. nih.gov Intramolecular cyclization reactions are a common strategy employed to construct these fused ring systems.

For example, treatment of derivatives of this compound with appropriate reagents can induce cyclization to form tetracyclic systems. One such approach involves the intramolecular Friedel-Crafts acylation of an intermediate derived from the reaction of ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate with substituted phenols, leading to the formation of benzoxepinoquinoline systems. ingentaconnect.com Similarly, other fused systems like indeno-, benzofuro-, and benzothieno-quinolines have been synthesized and have demonstrated potent antitumor activities. nih.gov The ability of this compound to serve as a linchpin in these synthetic sequences underscores its importance in constructing complex, biologically active molecules.

Intermediate in the Development of Functional Materials and Polymers

The application of this compound extends beyond medicinal chemistry into the realm of materials science. Its reactive nature makes it a suitable intermediate for the synthesis of functional materials and polymers with tailored properties. The quinoline moiety can impart desirable characteristics such as thermal stability, fluorescence, and metal-ion binding capabilities to the resulting materials.

The chloromethyl group provides a convenient handle for polymerization or for grafting the quinoline unit onto other polymer backbones. For instance, it can react with monomers containing complementary functional groups to form polymers with quinoline units in the main chain or as pendant groups. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and coatings. The ability of the quinoline nitrogen to coordinate with metal ions also opens up possibilities for creating metal-containing polymers and materials with interesting catalytic or photophysical properties.

Role in Chemical Library Generation for Medicinal Chemistry

In the field of medicinal chemistry, the generation of chemical libraries containing a large number of diverse but structurally related compounds is a crucial strategy for identifying new drug leads. This compound is an ideal scaffold for this purpose due to its two distinct points of chemical diversity.

By employing combinatorial chemistry approaches, a wide array of building blocks can be reacted with the two reactive chlorine sites of this compound. This allows for the rapid and efficient synthesis of a large library of quinoline derivatives. For example, a set of diverse amines can be reacted with the chloromethyl group, followed by reaction with another set of nucleophiles at the 2-position. This parallel synthesis approach can generate thousands of unique compounds for high-throughput screening against various biological targets. The structural information gleaned from the screening of these libraries can provide valuable insights into the SAR of quinoline-based compounds and accelerate the drug discovery process.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Chloromethyl Quinoline

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like 2-Chloro-4-(chloromethyl)quinoline, both gas and liquid chromatography serve critical roles in its analysis.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Chlorinated quinolines, due to their chemical nature, are often amenable to GC analysis. The method involves vaporizing the sample and passing it through a column with a carrier gas; separation is achieved based on the differential partitioning of analytes between the mobile gas phase and a stationary phase.

A rapid method for the separation and quantitative analysis of various chlorinated quinolines has been developed using GC. oup.com This typically employs a gas chromatograph equipped with a hydrogen flame ionization detector (FID) or a mass spectrometer (MS) for more definitive identification. oup.com For halogenated compounds, columns such as those with trifluoropropyl silicone (e.g., QF-1) or DB-5/DB-1701 are effective. oup.comepa.gov The analysis of quinoline (B57606) itself by GC-MS has shown sharp, well-separated peaks, indicating the suitability of the technique for this class of compounds. Key parameters that are optimized include the inlet temperature, which must be high enough to ensure complete vaporization without causing decomposition, and the column temperature program, which controls the separation and elution of the compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity assessment of a wide range of organic compounds, including those that are non-volatile or thermally labile. This method is particularly useful for confirming the purity of synthesized quinoline derivatives. researchgate.netias.ac.in

In HPLC, the sample is dissolved in a solvent and forced under high pressure through a column packed with a stationary phase. Separation is based on the analyte's interaction with the stationary and mobile phases. For quinoline and its derivatives, reversed-phase HPLC is commonly used. A typical analysis might involve an acetonitrile-water mobile phase and a C18 column. researchgate.net Detection is often performed using a UV detector, as the quinoline ring system is strongly UV-active. The method's high precision and accuracy make it ideal for determining the exact concentration of this compound in a sample and for identifying any impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H-NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum would exhibit distinct signals for the protons on the quinoline ring system and the chloromethyl group. The aromatic region (typically δ 7.0-9.0 ppm) would show a complex pattern of multiplets corresponding to the five protons on the fused benzene (B151609) ring (H-5, H-6, H-7, H-8) and the single proton on the pyridine (B92270) ring (H-3). The chloromethyl group (-CH₂Cl) would appear as a characteristic singlet further upfield, typically in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the quinoline ring.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.3 - 7.5 | Singlet |

| CH₂Cl | 4.7 - 4.9 | Singlet |

| H-5, H-6, H-7, H-8 | 7.6 - 8.2 | Multiplets |

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The spectrum would show ten signals corresponding to the ten carbon atoms of the quinoline core, plus one signal for the chloromethyl carbon. The carbons of the aromatic quinoline ring typically resonate in the δ 120-155 ppm region. The carbon atom bearing the chlorine at the C-2 position and the quaternary carbon at C-4 would have characteristic chemical shifts influenced by the electronegative chlorine atom and the chloromethyl substituent. The chloromethyl carbon itself would appear at a higher field, generally in the δ 40-50 ppm range.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₂Cl | 40 - 45 |

| Aromatic C | 122 - 140 |

| C-Cl (C-2) | 150 - 153 |

| C-N (C-8a) | 147 - 149 |

| Quaternary C (C-4) | 143 - 146 |

| Quaternary C (C-4a) | 125 - 128 |

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene ring (e.g., H-5 with H-6, H-6 with H-7, etc.), helping to definitively assign these signals within the complex aromatic region.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to link each proton signal (e.g., H-3, H-5) to its corresponding carbon signal (C-3, C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying and assigning quaternary carbons (those with no attached protons) and for piecing together the molecular framework. For instance, the protons of the chloromethyl group would show a correlation to the C-4 carbon, confirming the position of this substituent. The H-3 proton would show correlations to C-2, C-4, and C-4a, confirming the connectivity around the pyridine ring. The use of HMBC has been demonstrated as definitive in distinguishing between isomers of substituted quinolines. researchgate.net

By combining these advanced spectroscopic and chromatographic methods, a complete and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent application.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of two chlorine atoms in the molecule results in a distinctive isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The most intense peak (M+) corresponds to the molecule containing two ³⁵Cl atoms. The M+2 peak, two mass units higher, corresponds to molecules with one ³⁵Cl and one ³⁷Cl atom. The M+4 peak, four mass units higher, represents molecules containing two ³⁷Cl atoms. The theoretical intensity ratio of these peaks (M+ : M+2 : M+4) is approximately 9:6:1. libretexts.orgyoutube.com Time-of-flight (TOF) and Orbitrap are common mass analyzers used to achieve the high resolution required for this analysis. nih.gov

Table 1: Predicted HRMS Data for this compound (C₁₀H₇Cl₂N)

| Ion Formula | Isotopic Composition | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) | Peak Designation |

|---|---|---|---|---|

| [C₁₀H₇³⁵Cl₂N]⁺ | Both Cl are ³⁵Cl | 210.9956 | 100 (Normalized) | M⁺ |

| [C₁₀H₇³⁵Cl³⁷ClN]⁺ | One ³⁵Cl, one ³⁷Cl | 212.9926 | 65.2 | M⁺+2 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a compound by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. uab.edu The fragmentation pathways provide a "fingerprint" that helps to confirm the connectivity of atoms within the molecule.

For this compound, fragmentation is expected to initiate at the more labile parts of the molecule, such as the chloromethyl substituent. Common fragmentation pathways for quinoline derivatives include the loss of substituents from the ring and cleavage of the heterocyclic ring itself, often involving the loss of HCN. chempap.orgrsc.org

Plausible Fragmentation Pathways:

Loss of a Chlorine Radical: The initial loss of a chlorine radical (•Cl) from the chloromethyl group is a likely pathway, leading to the formation of a stable benzyl-type cation.

Loss of the Chloromethyl Radical: Cleavage of the C-C bond between the quinoline ring and the chloromethyl group can result in the loss of a chloromethyl radical (•CH₂Cl).

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) can also occur.

Ring Fragmentation: Subsequent fragmentation of the quinoline core may occur, often characterized by the loss of HCN. rsc.org

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion m/z (Isotopes) | Proposed Fragment Structure | Fragment Ion m/z (Isotopes) | Neutral Loss |

|---|---|---|---|

| 211 ([³⁵Cl]₂) | [M - Cl]⁺ | 176 ([³⁵Cl]₁) | •Cl |

| 211 ([³⁵Cl]₂) | [M - CH₂Cl]⁺ | 162 ([³⁵Cl]₁) | •CH₂Cl |

| 211 ([³⁵Cl]₂) | [M - HCl]⁺ | 175 ([³⁵Cl]₁) | HCl |

Note: Fragments containing one chlorine atom would exhibit an isotopic peak 2 Da higher with ~32% the intensity of the main fragment peak.

Vibrational Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with specific peaks corresponding to different functional groups.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the quinoline ring, the aromatic C-H bonds, the aliphatic C-H bonds of the chloromethyl group, and the C-Cl bonds.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Quinoline) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂Cl) | 2960 - 2850 | Medium |

| C=C / C=N Stretch | Quinoline Ring Skeletal | 1620 - 1450 | Strong-Medium |

| C-H Bend | Aliphatic (-CH₂Cl) | 1470 - 1430 | Medium |

| C-H Bend | Aromatic (out-of-plane) | 900 - 675 | Strong |

Note: The C-Cl stretching vibrations can be difficult to assign definitively as they appear in the fingerprint region and can be influenced by coupling with other vibrations. The expected range is broad, covering both the aryl-chloride and alkyl-chloride bonds. mdpi.com

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar, symmetric vibrations. msbrijuniversity.ac.in In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. The shifts in wavelength between the incident and scattered light correspond to the vibrational frequencies of the molecule.

The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching vibrations of the quinoline ring system. The C-Cl bonds should also produce discernible Raman signals.

Table 4: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Quinoline) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂Cl) | 2960 - 2850 | Medium |

| Ring Breathing/Stretching | Quinoline Ring Skeletal | 1610 - 1350 | Strong |

| Ring Deformation | Quinoline Ring | 1050 - 1000 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields the electron density distribution within the crystal, from which a model of the molecular structure can be built.

This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or π-π stacking. While specific experimental data for this compound is not available, an analysis would provide the parameters shown in the illustrative table below, which is based on data from structurally similar quinoline derivatives. chemmethod.com

Table 5: Illustrative Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| Empirical Formula | C₁₀H₇Cl₂N | |

| Formula Weight | 212.08 g/mol | |

| Crystal System | The geometry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 8.5 Å, b = 12.0 Å, c = 9.5 Å |

| α, β, γ (°) | Unit cell angles. | α = 90°, β = 105°, γ = 90° |

| Volume (ų) | The volume of one unit cell. | 934.0 |

| Z | Number of molecules per unit cell. | 4 |

| Density (calculated) | 1.505 g/cm³ |

This table is for illustrative purposes only and represents the type of data obtained from an X-ray crystallographic analysis.

Electroanalytical Methods for Compound Detection and Quantification

Electroanalytical methods offer a sensitive and often rapid approach for the detection and quantification of electroactive species. While specific validated electroanalytical methods for the direct determination of this compound are not extensively detailed in current literature, the electrochemical behavior of the quinoline nucleus and halogenated aromatic compounds suggests that techniques such as voltammetry would be highly applicable. The presence of the reducible chloro groups and the quinoline ring system provides the necessary electroactivity for analysis.

The principles of these methods are based on applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte in the solution. For a compound like this compound, the reduction of the carbon-chlorine bonds or the quinoline ring itself would likely be the basis for its quantification.

Detailed research into the electroanalytical determination of similar chloroquinoline derivatives and other quinoline compounds provides a framework for developing a method for this compound. Such a development would involve the careful optimization of several key experimental parameters:

Working Electrode: The choice of working electrode is crucial. Glassy carbon electrodes (GCE), boron-doped diamond (BDD) electrodes, and hanging mercury drop electrodes (HMDE) have been successfully used for the analysis of various organic compounds, including quinoline derivatives.

Supporting Electrolyte and pH: The composition and pH of the supporting electrolyte can significantly influence the electrochemical response. Buffers such as Britton-Robinson, phosphate, or acetate are commonly employed to control the pH, which can affect the potential and mechanism of the electrode reactions.

Voltammetric Technique: Several voltammetric techniques could be employed. Cyclic Voltammetry (CV) is often used to study the electrochemical properties of a compound, such as its reduction and oxidation potentials. For quantitative purposes, more sensitive techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are generally preferred due to their ability to discriminate against background currents, leading to lower detection limits. mdpi.com

Based on studies of related compounds, a typical electroanalytical method for a chlorinated quinoline derivative would likely involve its reduction at the working electrode. For instance, the voltammetric analysis of chloroquine, a related quinoline derivative, has been demonstrated using a boron-doped diamond electrode. mdpi.com Similarly, other studies have investigated the electrochemical behavior of various substituted quinolines, providing insights into the likely redox processes.

The following interactive table summarizes typical experimental conditions and performance metrics that could be expected for the electroanalytical determination of a compound like this compound, based on data from related quinoline derivatives.

| Parameter | Typical Conditions and Performance Metrics |

| Voltammetric Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) |

| Working Electrode | Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | Britton-Robinson buffer, Phosphate buffer |

| pH Range | Acidic to neutral (e.g., 4.0 - 7.0) |

| Potential Range | -0.2 V to -1.5 V (for reduction) |

| Limit of Detection (LOD) | Expected in the micromolar (µM) to nanomolar (nM) range |

| Linear Range | Typically spanning 2-3 orders of magnitude |

This table is illustrative and based on methods developed for other quinoline derivatives. Specific parameters for this compound would require experimental validation.

The development of a specific electroanalytical method for this compound would provide a valuable tool for its rapid and sensitive quantification in various matrices.

Theoretical and Computational Investigations of 2 Chloro 4 Chloromethyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2-chloro-4-(chloromethyl)quinoline. These methods provide a detailed picture of the electron distribution and orbital energies, which are key to understanding the molecule's stability and reactivity.

The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing chlorine atoms and the quinoline (B57606) core. DFT calculations on similar quinoline derivatives reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining chemical reactivity. rsc.orgnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For quinoline derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO's charge density is typically concentrated on the quinoline ring system. rsc.org The introduction of chlorine atoms, being electronegative, tends to lower the energy levels of these frontier orbitals. arabjchem.org The molecular electrostatic potential (MEP) map, another useful tool derived from DFT calculations, visualizes the charge distribution on the molecule's surface. In chloro-substituted quinolines, the regions around the chlorine atoms and the nitrogen atom of the quinoline ring are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack, while the hydrogen atoms and other parts of the carbon framework would be electron-poor (positive potential), indicating sites for nucleophilic attack. nih.govscielo.br

Table 1: Calculated Electronic Properties of Related Quinoline Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 8-hydroxy-2-methyl quinoline | -5.59 | -1.14 | 4.45 | 2.45 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.23 | -2.01 | 4.22 | 1.87 |

| (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3‑dihydroquinolin-4(1H)‑one | -6.42 | -0.51 | 5.91 | N/A |

Data sourced from studies on related quinoline derivatives and presented for comparative purposes. arabjchem.orgscielo.br Note: N/A indicates data not available in the cited sources.

DFT-based reactivity descriptors, such as Fukui functions and local softness, can predict the most probable sites for electrophilic, nucleophilic, and radical attacks. For this compound, the chlorine atom at the 2-position and the carbon of the chloromethyl group are expected to be highly reactive sites. The chlorine at position 2 is susceptible to nucleophilic substitution, a common reaction for 2-chloroquinolines. nih.gov The chloromethyl group at position 4 is also a reactive site, prone to nucleophilic displacement of the chloride ion.

Studies on the reactivity of various quinoline derivatives have shown that the distribution of frontier molecular orbitals and the calculated local reactivity indices can successfully predict the regioselectivity of reactions. scilit.comsapub.org For instance, in 2,4-dichloroquinazolines, a related heterocyclic system, the carbon at the 4-position is shown to have a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.com A similar analysis for this compound would be invaluable in predicting its behavior in various chemical transformations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its preferred three-dimensional shape to its potential interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in drug discovery, where researchers aim to understand how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. researchgate.net

While specific docking studies on this compound are not widely reported, studies on other chloro-substituted quinoline derivatives have demonstrated their potential to bind to various biological targets. For example, chloro- and bromo-substituted quinoline derivatives have been investigated as potential inhibitors of HIV reverse transcriptase. nih.gov Docking simulations of these compounds have helped to identify key interactions within the enzyme's active site, such as hydrogen bonds and hydrophobic interactions, that contribute to their binding affinity. nih.gov A docking study of this compound against a relevant biological target could reveal its potential as a bioactive agent and guide the design of more potent derivatives.

Table 2: Examples of Docking Scores for Chloro-Substituted Heterocyclic Compounds against Biological Targets

| Compound | Target | PDB ID | Docking Score (kcal/mol) |

| 2-chloro-pyridine derivative (6e) | Telomerase | 3DU6 | -7.2 |

| 2-chloro-4-anilinoquinazoline derivative | HIV Reverse Transcriptase | 4I2P | -10.67 |

| Thiopyrano[2,3-b]quinoline derivative | Cannabinoid Receptor (CB1a) | 2IGR | -6.1 |

Data sourced from docking studies on related heterocyclic compounds and presented for illustrative purposes. nih.govsemanticscholar.orgnih.gov The specific values are dependent on the docking software and parameters used.

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This level of detail is often difficult to obtain through experimental methods alone.

For this compound, computational studies could be employed to investigate a variety of reactions. For example, understanding the mechanism of its synthesis, often involving cyclization reactions, could lead to improved reaction conditions and yields. rsc.org Furthermore, the nucleophilic substitution reactions at the 2-position and at the chloromethyl group are of significant interest. ontosight.ai Computational studies could clarify whether these reactions proceed through an addition-elimination mechanism, an SN2-type pathway, or other mechanisms. A review of the chemistry of the related 2-chloroquinoline-3-carbaldehyde (B1585622) highlights a range of transformations that the 2-chloroquinoline (B121035) scaffold can undergo, including nucleophilic substitution, reduction, and cyclization reactions, the mechanisms of which can be explored computationally. nih.gov

Computational Studies on Interaction Mechanisms (e.g., adsorption on surfaces)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool to elucidate the interaction mechanisms of molecules with various surfaces at an atomic level. While specific published studies on the adsorption of this compound are not available, the well-established body of research on the interaction of quinoline and its derivatives with metal surfaces provides a robust framework for a theoretical understanding of its behavior. Such studies are crucial in fields like corrosion inhibition, catalysis, and materials science, where the interface between an organic molecule and a surface dictates performance.

Computational models can predict the most stable adsorption configurations, the strength of the interaction, and the nature of the chemical bonding between this compound and a surface. These investigations typically model the interaction on crystallographically defined surfaces of metals, such as iron (e.g., Fe(110)) or platinum (e.g., Pt(111)), which are commonly used in industrial applications.

Adsorption Energetics and Geometry

The primary goal of these computational studies is to determine the adsorption energy (Eads), which quantifies the stability of the molecule on the surface. A more negative Eads value indicates a stronger and more spontaneous adsorption process. The adsorption energy is typically calculated as:

Eads = Etotal - (Emolecule + Esurface)

Where Etotal is the total energy of the optimized system with the molecule adsorbed on the surface, Emolecule is the energy of the isolated this compound molecule in the gas phase, and Esurface is the energy of the clean metal slab.

Researchers investigate various possible adsorption orientations of the molecule on the surface. For quinoline derivatives, two primary modes are often considered: a flat-lying (parallel) orientation, where the quinoline ring interacts with the surface via its π-system, and a tilted or perpendicular orientation, where the nitrogen atom and/or substituents play a more direct role in the interaction.

For this compound, the presence of the nitrogen atom and the two chlorine atoms provides multiple potential interaction sites. The lone pair of electrons on the nitrogen atom can form a coordinate bond with surface metal atoms. The chlorine atoms, being electronegative, can also participate in the interaction. The chloromethyl group at the 4-position introduces further steric and electronic effects that influence the preferred adsorption geometry.

A hypothetical study on a Fe(110) surface might yield results indicating that a near-parallel adsorption orientation is favored, maximizing the interaction of the quinoline ring's π-electrons with the iron d-orbitals. The presence of chlorine substituents would likely enhance the adsorption energy compared to unsubstituted quinoline due to electronic effects.

Table 1: Hypothetical Adsorption Energies and Geometries for this compound on a Fe(110) Surface

| Adsorption Mode | Adsorption Energy (Eads) (eV) | Distance of N atom to Surface (Å) | Tilt Angle of Quinoline Ring (°) |

| Parallel | -2.5 | 2.1 | 10 |

| Tilted | -1.8 | 2.3 | 45 |

| Perpendicular | -1.2 | 2.8 | 85 |

Analysis of Electronic Structure and Bonding

To understand the nature of the surface-adsorbate bond, computational analyses delve into the electronic structure of the system. Techniques such as the analysis of the Density of States (DOS) and charge density difference plots are employed.

Charge density difference analysis visually represents the redistribution of electronic charge upon adsorption. It is calculated by subtracting the electron densities of the isolated molecule and the clean surface from the total electron density of the adsorbate-surface system. Regions of charge accumulation and depletion reveal the direction and extent of charge transfer. In the case of quinoline derivatives on metal surfaces, charge transfer typically occurs from the molecule to the metal (donation) and from the metal to the molecule (back-donation). The quinoline ring and the nitrogen lone pair can donate electrons to the vacant d-orbitals of the metal, while electrons from the metal's d-orbitals can be back-donated into the π* antibonding orbitals of the quinoline ring.

The amount of charge transferred (ΔN) is another key parameter derived from population analysis (e.g., Mulliken or Bader). A positive ΔN value indicates that the molecule has donated electrons to the surface. The chlorine substituents on this compound are expected to influence this charge transfer significantly.

Table 2: Hypothetical Electronic Interaction Parameters for the Most Stable Adsorption Mode of this compound on Fe(110)

| Parameter | Value | Interpretation |

| Charge Transfer (ΔN) (e) | +0.35 | The molecule acts as a net electron donor to the Fe surface. |

| Molecule-Surface Bond Length (N-Fe) (Å) | 2.15 | Indicates a strong interaction, likely chemisorption. |

| Molecule-Surface Bond Length (Cl-Fe) (Å) | 2.40 | Suggests participation of the chlorine atom in the bonding. |

| Work Function Change (ΔΦ) (eV) | -0.8 | The decrease in work function is consistent with charge donation from the molecule to the surface. |

These theoretical and computational investigations provide fundamental insights into the interaction mechanisms of this compound with surfaces. The data on adsorption energies, geometries, and electronic properties are invaluable for designing more effective molecules for applications such as corrosion inhibitors, where strong adsorption is a prerequisite for forming a protective surface film. nih.govacs.orgcumhuriyet.edu.trresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-4-(chloromethyl)quinoline, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via substitution reactions in quinoline derivatives. For example, chloromethylation of 4-chloroquinoline precursors using chloromethylating agents (e.g., ClCH₂OCH₃ or ClCH₂Cl) under controlled conditions (e.g., reflux in THF with KOtBu) has been reported . Key factors affecting yield include:

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for precise structural determination. Weak intramolecular interactions (C–H⋯O/N) and π–π stacking can be analyzed to confirm molecular packing .

- NMR : ¹H/¹³C NMR can identify substituent positions (e.g., Cl and CH₂Cl groups at C2 and C4) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the chloromethyl group at C4 influence the compound’s reactivity in nucleophilic substitutions?

The chloromethyl (–CH₂Cl) group at C4 enhances electrophilicity, making it susceptible to nucleophilic attack. For instance:

- Substitution reactions : The Cl atom can be replaced by amines, alkoxides, or thiols under mild conditions (e.g., room temperature in MeOH) .

- Oxidation : The –CH₂Cl group may oxidize to –COOH under strong oxidizing agents (e.g., KMnO₄), altering biological activity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitution) affect the biological activity of this compound derivatives?

Comparative studies on fluorinated analogs (e.g., 4-Chloro-8-fluoro-2-methylquinoline) show that:

- Fluorine at C8 : Increases antimicrobial potency by enhancing membrane permeability (MIC reduced by 40% vs. non-fluorinated analogs) .

- Methyl groups : Improve metabolic stability but may reduce solubility. For example, 4-methyl derivatives exhibit longer half-lives in vitro .

| Substituent | Biological Activity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| –CH₂Cl (Parent compound) | 12.5 (Antimicrobial) | 0.8 |

| –CF₃ (Trifluoromethyl) | 8.2 (Antimicrobial) | 0.5 |

| –OCH₃ (Methoxy) | 15.7 (Antimicrobial) | 1.2 |

Data adapted from fluorinated quinoline studies .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% for similar routes) often arise from:

- Purity of starting materials : Impurities in 4-chloroquinoline precursors can reduce efficiency .

- Catalyst loading : Overuse of Pd catalysts (e.g., >5 mol%) may promote side reactions .

- Workup methods : Recrystallization from chloroform vs. acetone can alter yield by 10–15% .

Resolution : Standardize starting material purity (≥97% by HPLC) and optimize catalyst ratios via Design of Experiments (DoE) .

Q. What mechanistic insights explain the compound’s role in inhibiting bacterial DNA gyrase?

Molecular docking studies suggest:

- The chloromethyl group binds to the ATP-binding pocket of DNA gyrase, disrupting ATP hydrolysis (ΔG = −9.8 kcal/mol) .

- Hydrophobic interactions between the quinoline ring and Val120/Val167 residues enhance binding affinity .

- Fluorinated analogs show improved inhibition due to stronger electronegativity and H-bonding with Ser84 .

Q. How can computational methods (e.g., DFT) guide the optimization of this compound derivatives?

- DFT calculations : Predict reaction pathways (e.g., activation energy for Cl substitution) and optimize transition states .

- QSAR models : Relate substituent electronegativity (Hammett σ values) to antimicrobial activity (R² = 0.89) .

- Molecular dynamics : Simulate membrane penetration to prioritize derivatives with enhanced bioavailability .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing biological assay data?

- ANOVA : Compare mean IC₅₀ values across derivatives (p < 0.05 threshold) .

- Principal Component Analysis (PCA) : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity .

- Dose-response curves : Fit data to Hill equations to quantify efficacy (EC₅₀) and cooperativity .

Q. How should crystallographic data (e.g., from SHELXL) be validated to ensure structural accuracy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.